Chlorocitric acid
Description
Chlorocitric acid (C₆H₇ClO₇; CAS 76432-78-5) is a halogenated derivative of citric acid, where one hydroxyl group is replaced by chlorine. Its molecular structure (SMILES: C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O) positions it as a tricarboxylic acid with a chlorine atom at the C2 position . Synthesized via lethal synthesis from monochloroacetic acid, this compound is a potent inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle . This inhibition disrupts cellular energy production, leading to cytotoxic effects observed in hepatic and mitochondrial studies .
This compound has been investigated for its anorectic properties, with studies demonstrating its ability to suppress appetite in animal models via mechanisms distinct from other appetite suppressants . Analytical methods, such as gas chromatography–mass spectrometry (GC-MS), have been developed to quantify its presence in biological matrices like plasma .
Properties
IUPAC Name |
1-chloro-2-hydroxypropane-1,2,3-tricarboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO7/c7-3(4(10)11)6(14,5(12)13)1-2(8)9/h3,14H,1H2,(H,8,9)(H,10,11)(H,12,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLYZXLXZNMQAAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(=O)O)C(C(C(=O)O)Cl)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural and Functional Comparison
The table below compares chlorocitric acid with citric acid (parent compound), fluorocitric acid, and difluorocitric acid:
Mechanism of Action
- Aconitase Inhibition : this compound and fluorocitric acid both inhibit aconitase, but fluorocitric acid exhibits stronger binding due to fluorine’s electronegativity, leading to higher toxicity .
- Metabolic Disruption: this compound’s chlorine atom increases metabolic stability compared to fluorocitric acid, prolonging its anorectic effects .
Toxicity Profiles
- This compound : In dogs, acute toxicity manifests as seizures and metabolic acidosis at 15 mg/kg, attributed to TCA cycle blockade .
- Fluorocitric Acid : More potent, with lethal doses as low as 5 mg/kg in dogs, causing rapid cardiac arrest .
Key Research Findings
Comparative Toxicity Studies
Bosakowski & Levin (1987) compared this compound and fluorocitric acid in dogs, revealing fluorocitric acid’s superior potency but narrower therapeutic window. This compound’s delayed onset of toxicity correlated with slower mitochondrial uptake .
Metabolic Studies
Rubio et al. (1982) developed a GC-MS method to detect this compound in human plasma, achieving a detection limit of 0.1 ng/mL. This method highlighted its stability compared to fluorocitric acid, which degrades rapidly under similar conditions .
Q & A
Basic Research Questions
Q. What analytical methods are recommended for detecting chlorocitric acid in biological matrices, and how do researchers validate their accuracy?
- Methodological Answer : Gas chromatography–positive chemical ionization mass spectrometry (GC-PCI/MS) is a validated approach for quantifying this compound in plasma. Key steps include:
- Derivatization of samples to enhance volatility.
- Use of internal standards (e.g., deuterated analogs) to correct for matrix effects .
- Calibration curves with spiked samples to ensure linearity and precision (typically R² > 0.99) .
- Data Reference : Linear ranges for this compound detection should be empirically established, as seen in analogous studies with ascorbic acid and tartaric acid .
- Data Reference : Linear ranges for this compound detection should be empirically established, as seen in analogous studies with ascorbic acid and tartaric acid .
Q. How can researchers optimize synthesis conditions for this compound derivatives in vitro?
- Methodological Answer : Parameters such as substrate concentration, reaction time, and catalyst type must be systematically tested. For example:
- Use a factorial design to evaluate glucose concentration (e.g., 50–200 g/L) and incubation time (3–7 days) .
- Monitor byproducts (e.g., isocitric acid) via HPLC to assess reaction specificity .
Q. What experimental controls are critical for ensuring reproducibility in this compound toxicity studies?
- Methodological Answer :
- Include positive controls (e.g., fluorocitrate) to benchmark toxicity thresholds.
- Use sham-treated animal cohorts to isolate compound-specific effects from procedural stress .
- Document purity (>95% via NMR) and storage conditions (−80°C, desiccated) to prevent degradation .
Advanced Research Questions
Q. How can contradictory findings in this compound toxicity studies (e.g., species-specific effects) be resolved?
- Methodological Answer :
- Conduct meta-analyses of existing data (e.g., canine vs. rodent models) to identify confounding variables (e.g., metabolic rate, dosage regimes) .
- Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to extrapolate interspecies differences .
Q. What mechanisms underlie this compound’s anorectic effects, and how can they be experimentally validated?
- Methodological Answer :
- Hypothesize enzyme inhibition (e.g., ATP-citrate lyase) via competitive binding assays with purified proteins .
- Use knockout rodent models to confirm target pathways (e.g., CRISPR-Cas9 editing of Acly).
- Pair behavioral assays (e.g., food intake monitoring) with metabolomic profiling to link mechanism to phenotype .
Q. How can researchers address gaps in this compound’s metabolic pathway elucidation?
- Methodological Answer :
- Employ isotopic tracing (¹³C-labeled this compound) to track incorporation into downstream metabolites .
- Combine transcriptomic data (RNA-seq) with pathway analysis tools (e.g., KEGG, Reactome) to identify regulated genes .
- Validate findings using in vitro hepatocyte models and LC-MS/MS .
Data Contradiction Analysis Framework
- Step 1 : Compare experimental conditions (e.g., dosage, solvent, species) across studies to isolate variables .
- Step 2 : Replicate key experiments with harmonized protocols (e.g., ISO 10993-11 for biocompatibility testing).
- Step 3 : Apply statistical rigor (e.g., Bayesian meta-analysis) to quantify uncertainty and identify consensus .
Key Literature Gaps and Research Opportunities
- Gap 1 : Limited data on this compound’s interaction with gut microbiota.
- Gap 2 : Absence of high-resolution structural data (e.g., X-ray crystallography) for this compound-protein complexes.
- Proposed Approach : Co-crystallize this compound with target enzymes (e.g., citrate synthase) and solve structures via synchrotron radiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
